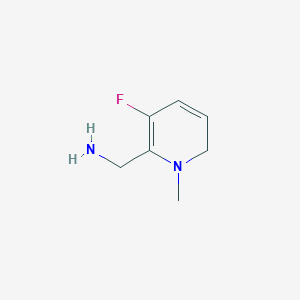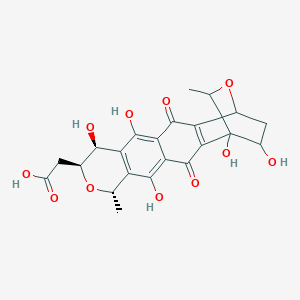
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide is a complex organic compound known for its unique structure and diverse applications. This compound features a triphenylphosphonium group attached to a long aliphatic chain with multiple double bonds, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide typically involves the reaction of triphenylphosphine with an appropriate aliphatic halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
- Dissolving triphenylphosphine in a suitable solvent such as toluene or dichloromethane.
- Adding the aliphatic halide (3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl bromide) to the solution.
- Stirring the mixture at a controlled temperature, often around room temperature to 50°C, for several hours.
- Isolating the product by filtration and purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in studies involving cell membrane interactions and mitochondrial targeting due to its lipophilic nature.
Medicine: Investigated for its potential in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: The compound can target cell membranes and mitochondrial membranes due to its lipophilic nature.
Pathways Involved: It can disrupt membrane integrity, leading to changes in cell function and viability. In drug delivery, it facilitates the transport of therapeutic agents across cell membranes.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in similar applications but lacks the long aliphatic chain.
Tetraphenylphosphonium bromide: Another phosphonium salt with different structural features.
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: A related compound with a similar aliphatic chain but different functional groups.
Uniqueness
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide is unique due to its combination of a triphenylphosphonium group and a long, unsaturated aliphatic chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
分子式 |
C38H48BrP |
|---|---|
分子量 |
615.7 g/mol |
IUPAC 名称 |
triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide |
InChI |
InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
CWHVATRDOJOHPG-UHFFFAOYSA-M |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14104221.png)
![3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14104226.png)
![methyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14104231.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104239.png)
![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B14104242.png)

![7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14104257.png)
![5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14104258.png)
![1-(carbamoylmethyl)-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14104262.png)
![[(3R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B14104278.png)
![ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14104281.png)
![9-(4-bromophenyl)-3-(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104286.png)


